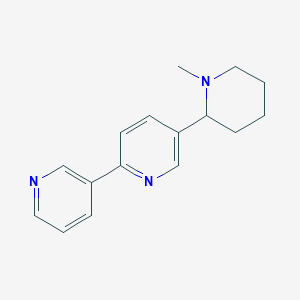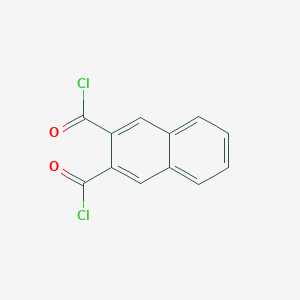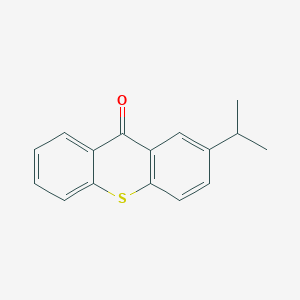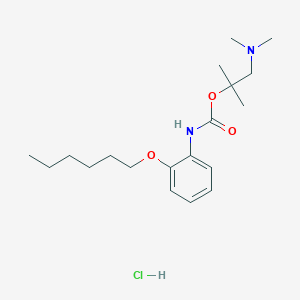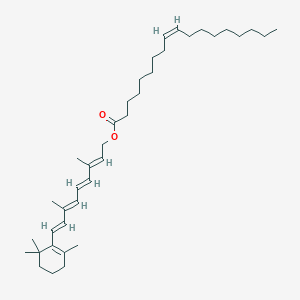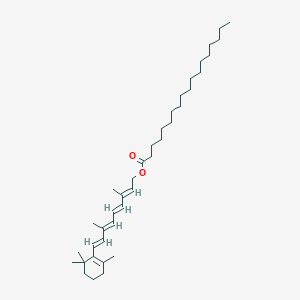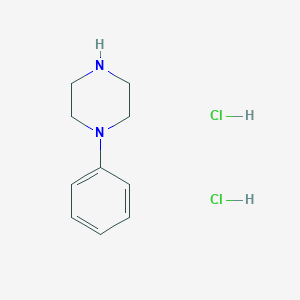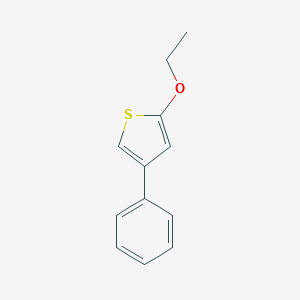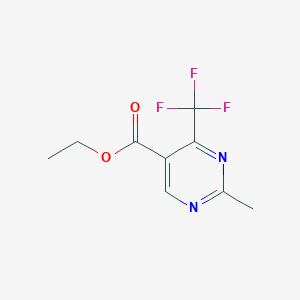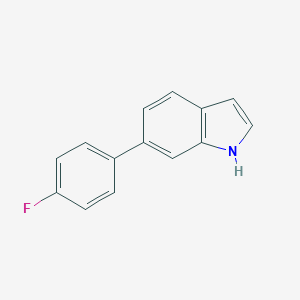
6-(4-fluorophenyl)-1H-indole
Overview
Description
The compound 6-(4-fluorophenyl)-1H-indole is a derivative of indole, which is a heterocyclic aromatic organic compound. Indole derivatives are known for their diverse biological activities and applications in medicinal chemistry. The presence of a 4-fluorophenyl group on the indole core can influence the compound's physical, chemical, and biological properties.
Synthesis Analysis
The synthesis of indole derivatives with a 4-fluorophenyl group can be achieved through various synthetic routes. For instance, the synthesis of novel derivatives involving the condensation of substituted 3-(4-fluorophenyl)-1-isopropyl indole with acrolein followed by further condensation with 6-fluoro-3-(piperidine-4-yl) benzisoxazole has been described, yielding compounds with good anti-inflammatory and antimicrobial activity . Although the exact synthesis of 6-(4-fluorophenyl)-1H-indole is not detailed in the provided papers, similar synthetic strategies could be employed.
Molecular Structure Analysis
The molecular structure of indole derivatives can be complex, with various substituents affecting the overall conformation. For example, in a related compound, the indole ring systems are approximately perpendicular to each other, and the 4-fluorophenyl ring is twisted with respect to the indole ring systems . Such structural features are crucial as they can influence the compound's reactivity and interaction with biological targets.
Chemical Reactions Analysis
Indole derivatives can undergo a range of chemical reactions, depending on their substituents. The presence of a fluorine atom on the phenyl ring can affect the reactivity of the compound, potentially leading to unique chemical behaviors. The papers provided do not detail specific reactions for 6-(4-fluorophenyl)-1H-indole, but studies on similar compounds have shown interactions such as C-H...pi and nonconventional C-H...F contacts .
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-(4-fluorophenyl)-1H-indole can be inferred from related compounds. For instance, the crystal structure of a similar compound shows that molecules are linked by N-H...O hydrogen bonds, forming layers in the crystal, and are further connected by C-H...pi interactions . The presence of fluorine can also lead to weak intermolecular interactions like C-F...F-C, which have been observed in charge density studies . Additionally, spectroscopic characterization and theoretical studies on related compounds provide insights into their vibrational and NMR properties, which are essential for understanding the compound's behavior .
Scientific Research Applications
Crystal Engineering and Molecular Interactions : The molecule is used in crystal engineering to study the role of 'organic fluorine' and its involvement in weak C-H...F and C-H...pi interactions (Choudhury, Nagarajan, & Row, 2004).
Synthesis of Substituted Indoles : It serves as a starting material for synthesizing various indole and carbazole derivatives, indicating its utility in organic synthesis (Kudzma, 2003).
Structural Analysis and DFT Studies : Its derivatives have been analyzed through crystal structure and DFT (Density Functional Theory) studies to understand molecular configuration and electronic properties (Gummidi, Kerru, Ibeji, & Singh, 2019).
Fungicide Discovery : Certain derivatives exhibit considerable fungicidal activities, especially against Rhizoctonia cerealis, showcasing its potential in agricultural applications (Huo et al., 2022).
Biological Evaluation : Its role in biological evaluation, particularly in synthesizing compounds with potential bioactivity, has been explored in various studies (Sapnakumari, Narayana, & Sarojini, 2014).
Experimental and Computational Investigations : It is used in experimental and computational investigations of new indole derivatives, contributing to the understanding of molecular stability and interactions (Tariq et al., 2020).
Synthesis and Biological Evaluation : The molecule is pivotal in synthesizing a series of derivatives for evaluating their anti-inflammatory, antioxidant, and antimicrobial activities (Sravanthi, Rani, & Manju, 2015).
Charge Density Analysis : Studies on charge density provide insights into weak intermolecular interactions like C-H...F and C-F...F-C, crucial for understanding molecular behavior (Chopra, Cameron, Ferrara, & Guru Row, 2006).
Photoreaction Studies : It is involved in photoreaction studies to explore new fluorophores and unique modifications, essential in developing novel labeling strategies and bioactive derivatives (Ladner, Tran, Le, Turner, & Edwards, 2014).
Synthesis of Antioxidant Derivatives : Its role in synthesizing antioxidant derivatives showcases its importance in pharmaceutical and biochemical research (Karaaslan, Kadri, Coban, Suzen, & Westwell, 2013).
properties
IUPAC Name |
6-(4-fluorophenyl)-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN/c15-13-5-3-10(4-6-13)12-2-1-11-7-8-16-14(11)9-12/h1-9,16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUYZRLREVCHREA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50455425 | |
| Record name | 6-(4-FLUOROPHENYL)INDOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50455425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-fluorophenyl)-1H-indole | |
CAS RN |
147621-16-7 | |
| Record name | 6-(4-FLUOROPHENYL)INDOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50455425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Furo[3,4-b]pyridine-5,7-dione](/img/structure/B132826.png)
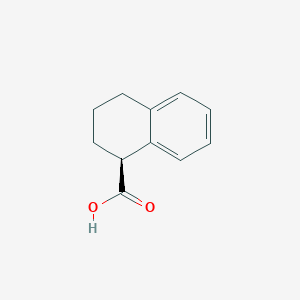
![1,1-dimethyl-3-[(E)-prop-1-enyl]urea](/img/structure/B132828.png)
